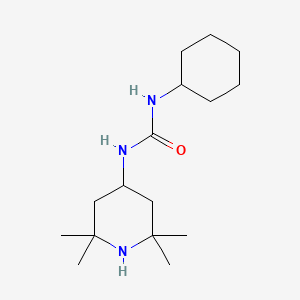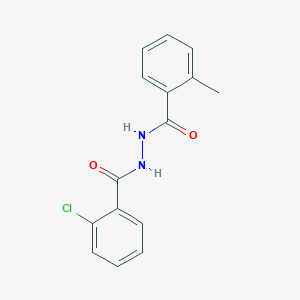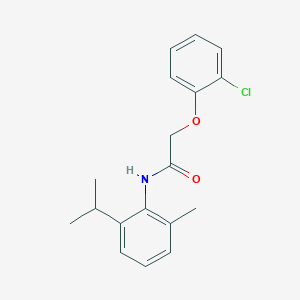![molecular formula C13H12N4OS2 B5525896 N-[2-(1H-pyrazol-1-yl)ethyl]-2-(2-thienyl)-1,3-thiazole-4-carboxamide](/img/structure/B5525896.png)
N-[2-(1H-pyrazol-1-yl)ethyl]-2-(2-thienyl)-1,3-thiazole-4-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of related pyrazole derivatives often involves multistep synthetic routes, utilizing strategies such as cyclocondensation, nucleophilic substitution, and ring closure reactions. For example, a method involving the cyclocondensation of ethyl 4-(chloromethyl)pyrazolo-[5,1-c][1,2,4]triazine-3-carboxylates with thiourea demonstrates the complexity of synthesizing similar structures, which might share mechanistic pathways with the target compound (Ledenyova et al., 2018).
Molecular Structure Analysis
The molecular structure of pyrazole derivatives is often elucidated using techniques such as X-ray crystallography, NMR, and mass spectrometry. For instance, novel pyrazole derivatives have been characterized to confirm their structures, demonstrating the importance of such techniques in understanding the spatial arrangement of atoms and functional groups within these molecules (Kumara et al., 2018).
Chemical Reactions and Properties
The chemical reactivity of pyrazole derivatives encompasses a range of reactions, including N-formylation and intramolecular cyclization, which are pivotal for the synthesis of complex heterocycles. The reactivity is influenced by the presence of nucleophilic sites on the molecule, which can undergo various transformations under different conditions (Bratenko et al., 2013).
Physical Properties Analysis
The physical properties, such as thermal stability and solubility, of pyrazole derivatives can be assessed through techniques like thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC). These properties are crucial for determining the compound's suitability for various applications, including its handling and storage conditions (Kumara et al., 2018).
Chemical Properties Analysis
The chemical properties, including acidity, basicity, and reactivity towards electrophiles or nucleophiles, define the interactions and transformations the compound can undergo. Understanding these properties is essential for predicting the behavior of pyrazole derivatives in chemical syntheses and their interactions with biological systems or materials (Zaki et al., 2018).
Applications De Recherche Scientifique
Synthesis and Mechanistic Insights
Research into compounds with similar structures to N-[2-(1H-pyrazol-1-yl)ethyl]-2-(2-thienyl)-1,3-thiazole-4-carboxamide often focuses on their synthesis and the mechanisms underlying their reactions. For example, Ledenyova et al. (2018) explored the reaction mechanisms of ethyl 4-(chloromethyl)pyrazolo[5,1-c][1,2,4]triazine-3-carboxylates with thiourea, highlighting the importance of ANRORC rearrangement and N-formylation in producing N-{5-(4-oxo-8-phenyl-1,4-dihydropyrazolo[5,1-c][1,2,4]-triazin-3-yl)-1,3-triazol-2-yl}formamides, a process confirmed by X-ray analysis (Ledenyova et al., 2018).
Agrochemical and Nematocidal Applications
Pyrazole carboxamide derivatives, including those with structural similarities to N-[2-(1H-pyrazol-1-yl)ethyl]-2-(2-thienyl)-1,3-thiazole-4-carboxamide, are noted for their application in agrochemicals. Zhao et al. (2017) synthesized a series of 3-(trifluoromethyl)-1H-pyrazole-4-carboxamide compounds, demonstrating some with notable nematocidal activity against M. incognita, indicating potential applications in agriculture (Zhao et al., 2017).
Antimicrobial and Antituberculosis Activity
Compounds within the same class have been evaluated for their antimicrobial properties. Jeankumar et al. (2013) designed and synthesized a series of ethyl-4-(4-((substituted benzyl)amino)piperidin-1-yl)-2-(phenyl/pyridyl)thiazole-5-carboxylates, revealing promising compounds with activity against Mycobacterium tuberculosis (MTB), indicating potential applications in combating tuberculosis (Jeankumar et al., 2013).
Antibacterial and Antifungal Agents
Moreover, Palkar et al. (2017) synthesized novel analogs demonstrating potent antibacterial activity against Staphylococcus aureus and Bacillus subtilis, providing a foundation for developing new antibacterial agents (Palkar et al., 2017).
Mécanisme D'action
Orientations Futures
Propriétés
IUPAC Name |
N-(2-pyrazol-1-ylethyl)-2-thiophen-2-yl-1,3-thiazole-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12N4OS2/c18-12(14-5-7-17-6-2-4-15-17)10-9-20-13(16-10)11-3-1-8-19-11/h1-4,6,8-9H,5,7H2,(H,14,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JUZJMOUVBYJHQL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN(N=C1)CCNC(=O)C2=CSC(=N2)C3=CC=CS3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12N4OS2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
304.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[2-(1H-pyrazol-1-yl)ethyl]-2-(2-thienyl)-1,3-thiazole-4-carboxamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-methoxy-4-[(4-methylbenzyl)oxy]benzaldehyde oxime](/img/structure/B5525820.png)

![1-isopropyl-2-[(4-methoxyphenoxy)methyl]-1H-benzimidazole](/img/structure/B5525834.png)

![2-({4-[3-(trifluoromethyl)benzyl]-1-piperazinyl}methyl)-1H-isoindole-1,3(2H)-dione](/img/structure/B5525845.png)
![8-[(2-furylmethyl)amino]-3-methyl-7-(3-phenylpropyl)-3,7-dihydro-1H-purine-2,6-dione](/img/structure/B5525846.png)
![4-[4-(1-cyclobutyl-1H-imidazol-2-yl)-1H-1,2,3-triazol-1-yl]piperidine hydrochloride](/img/structure/B5525855.png)


![N'-{[5-(3-chloro-4-methoxyphenyl)-2-furyl]methylene}-2-(2,3-dimethylphenoxy)acetohydrazide](/img/structure/B5525875.png)
![3a,8b-dihydroxy-2-(2-thienyl)-3-(trifluoroacetyl)-3a,8b-dihydro-4H-indeno[1,2-b]furan-4-one](/img/structure/B5525904.png)
![N-[2-(1H-indol-1-yl)ethyl]-N-methyl-2-(2-thienyl)-1,3-thiazole-4-carboxamide](/img/structure/B5525911.png)
![4,6-dimethyl-1-(1,2,5-trimethyl-4-piperidinyl)-1H-pyrazolo[3,4-b]pyridin-3-ol](/img/structure/B5525918.png)
![N-{2-[2-(4-isopropylbenzylidene)hydrazino]-2-oxoethyl}-N-(4-methoxyphenyl)benzenesulfonamide](/img/structure/B5525924.png)